3-Amino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester hydrochloride
Overview
Description
3-Amino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester hydrochloride is a complex organic compound with a bicyclic structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes a tert-butyl ester group, which can influence its reactivity and solubility.
Preparation Methods
The synthesis of 3-Amino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process often requires precise control of reaction conditions to ensure the correct stereochemistry of the final product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Amino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: It can be used in studies of enzyme interactions and as a building block for biologically active compounds.
Industry: It can be used in the production of fine chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of 3-Amino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include other bicyclic amines and esters, such as tropane alkaloids. Compared to these compounds, 3-Amino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester hydrochloride is unique due to its specific functional groups and stereochemistry, which can influence its reactivity and biological activity . Other similar compounds include:
- Tropinone
- Cocaine
- Scopolamine
These compounds share a similar bicyclic structure but differ in their functional groups and specific applications.
Properties
IUPAC Name |
tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9;/h8-10H,4-7,13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCRCTGSLIZGOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-23-1 | |
Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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